Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane
Brand Name: Vulcanchem
CAS No.: 105785-75-9
VCID: VC20777984
InChI: InChI=1S/C28H37O2P/c1-27(2,3)22-29-31(30-23-28(4,5)6,24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,22-23H2,1-6H3
SMILES: CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C
Molecular Formula: C28H37O2P
Molecular Weight: 436.6 g/mol

Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane

CAS No.: 105785-75-9

Cat. No.: VC20777984

Molecular Formula: C28H37O2P

Molecular Weight: 436.6 g/mol

* For research use only. Not for human or veterinary use.

Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane - 105785-75-9

Specification

CAS No. 105785-75-9
Molecular Formula C28H37O2P
Molecular Weight 436.6 g/mol
IUPAC Name bis(2,2-dimethylpropoxy)-triphenyl-λ5-phosphane
Standard InChI InChI=1S/C28H37O2P/c1-27(2,3)22-29-31(30-23-28(4,5)6,24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,22-23H2,1-6H3
Standard InChI Key BCVVJYHEDHQGLA-UHFFFAOYSA-N
SMILES CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C
Canonical SMILES CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator